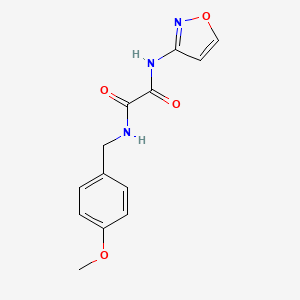

N1-(异恶唑-3-基)-N2-(4-甲氧基苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” is a compound that contains an isoxazole ring, which is a heteropentacycle . Isoxazole rings are found in several bioactive molecules with pharmaceutical and agrochemical properties .

Synthesis Analysis

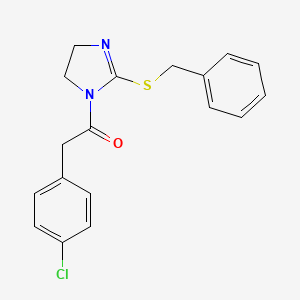

The synthesis of compounds similar to “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” involves a well-known multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . This reaction leads to the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in mild conditions .Molecular Structure Analysis

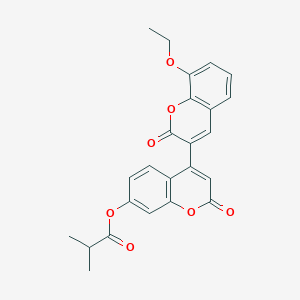

The molecular structure of “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” includes an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen) . The compound also contains a methoxybenzyl group .Chemical Reactions Analysis

The chemical reactions involving “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” and similar compounds occur through organic photoredox catalysis . This type of catalysis uses light to initiate a redox reaction, which involves the transfer of electrons between molecules .科学研究应用

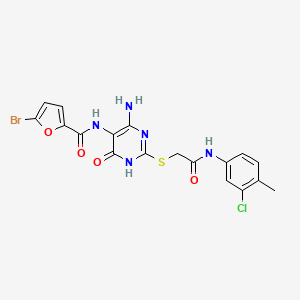

神经保护和离子交换抑制

与 N1-(异恶唑-3-基)-N2-(4-甲氧基苄基)草酰胺结构相似的化合物的一个显着应用是在神经保护领域。例如,异恶唑部分的化合物 YM-244769 已被确定为有效的 Na+/Ca2+ 交换 (NCX) 抑制剂,显示出对 NCX3 的优先抑制。这一特性表明在神经保护中具有潜在的治疗应用,特别是针对缺氧/再氧合诱导的神经元细胞损伤,如在 SH-SY5Y 神经元细胞中观察到的那样。这突出了该化合物在探索钙失调是促成因素的神经系统疾病治疗方法中的相关性 (Iwamoto & Kita, 2006).

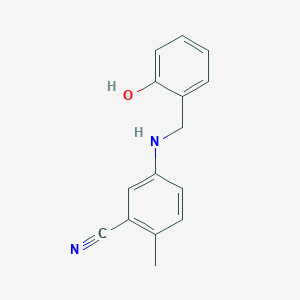

抗菌和抗癌活性

N1-(异恶唑-3-基)-N2-(4-甲氧基苄基)草酰胺衍生物的另一个重要的应用领域是在抗菌和抗癌剂的开发中。例如,源自噻唑化合物的席夫碱配体及其金属配合物已显示出对各种微生物的有希望的抗菌活性。此类化合物对于进一步探索设计新的治疗剂以对抗微生物感染并可能靶向癌细胞具有重要意义 (Yilmaz & Cukurovalı, 2003).

缓蚀

还研究了具有异恶唑-3-基和 4-甲氧基苄基的化合物的缓蚀作用。已证明这些衍生物可以对金属材料提供显着的防腐保护,特别是在酸性环境中。此应用对于延长工业应用中使用的金属的使用寿命至关重要,从而降低维护成本并防止材料失效。这些化合物作为缓蚀剂的有效性突出了它们在材料科学和工程中开发更耐用和耐腐蚀材料的潜力 (Aslam et al., 2020).

未来方向

The future research on “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” and similar compounds could focus on exploring their potential applications in pharmaceutical and agrochemical industries . Additionally, further studies could investigate the optimization of their synthesis process and the enhancement of their properties through structural modifications .

作用机制

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, potentially ERK1/2. The compound may inhibit the MAP kinase pathway, which plays a crucial role in cell proliferation and differentiation . .

Biochemical Pathways

The compound potentially affects the MAP kinase pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a crucial role in functions such as cell growth, differentiation, and apoptosis .

Result of Action

Given its potential target, it may have antineoplastic effects by inhibiting cell proliferation and promoting apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Light might induce the reaction of similar compounds . .

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-10-4-2-9(3-5-10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFEZIAXMEWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)

![Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione](/img/structure/B2889864.png)

![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2889868.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)

![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)

![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)